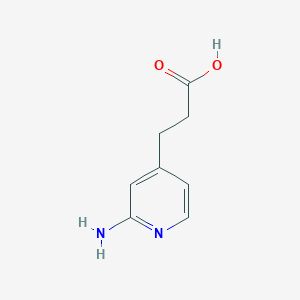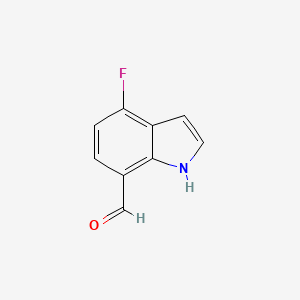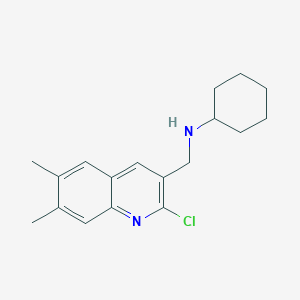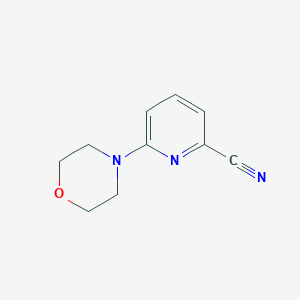
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine, more commonly known as FTPC, is a fluorinated amine compound belonging to the class of organic compounds known as haloalkanes. It is a colorless and odorless liquid, and has a melting point of -54.5 °C and a boiling point of 83.2 °C. FTPC has a variety of applications in scientific research, including use in organic synthesis, drug development, and as a reagent in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine and its derivatives have been extensively studied for their synthesis methods, structural characteristics, and biological activities. Research has shown that these compounds can be synthesized through various chemical reactions, including condensation reactions under mild conditions. For example, a series of novel amides and ureas were synthesized and tested for their antimicrobial, antifungal, and enzyme inhibition activities. Some of these compounds have shown promising results, with activity levels comparable or even superior to those of standard medicinal compounds such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015); (Pejchal et al., 2011).
Synthesis and Characterization of Poly(arylene ether)s
In the field of polymer science, derivatives of this compound have been used to synthesize novel poly(arylene ether)s with high thermal stability and solubility in various organic solvents. These polymers exhibit excellent properties, making them potential candidates for advanced material applications, including those requiring high thermal resistance and optical transparency (Salunke et al., 2007).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the unique structural features of this compound and its derivatives have been utilized in the design and synthesis of various bioactive compounds. For instance, fluoroalkyl amino reagents derived from this compound have been used for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles, providing key building blocks for drug discovery and agricultural chemistry (Schmitt et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYFFQLBPVBKOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)



![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)
![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)

![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)
![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)